ORG-26576 is a synthetic compound classified as a positive allosteric modulator of the ionotropic AMPA-type glutamate receptors. This compound has garnered attention for its potential therapeutic applications in treating major depressive disorder and attention deficit hyperactivity disorder. By enhancing glutamatergic neurotransmission, ORG-26576 aims to improve cognitive function and alleviate symptoms associated with these conditions.
ORG-26576 was developed as part of research into allosteric modulation of glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound is categorized under AMPA receptor modulators, which are designed to selectively enhance receptor activity without directly activating the receptor itself. This classification places ORG-26576 within a broader category of compounds aimed at modulating neurotransmitter systems to treat various neurological disorders.
The synthesis of ORG-26576 involves several key steps, primarily starting with indan-2-one and hydroxylamine hydrochloride. The process typically includes:
The optimization of these reactions has been crucial for improving yield and purity, with specific conditions such as the use of palladium catalysts and reducing agents like polymethylhydrosiloxane being identified as key factors in successful synthesis .
The molecular structure of ORG-26576 features a tricyclic framework that is characteristic of many AMPA receptor modulators. The compound's specific structural formula includes various functional groups that contribute to its pharmacological activity. Detailed structural data can be obtained from crystallographic studies or computational modeling, which provide insights into binding interactions at the receptor level.
The chemical reactions involved in the synthesis of ORG-26576 include:
These reactions highlight the complexity and precision required in synthesizing allosteric modulators like ORG-26576 .
ORG-26576 acts by binding to allosteric sites on AMPA receptors, enhancing their response to glutamate without directly activating them. This modulation increases synaptic transmission efficiency, which is particularly beneficial in conditions characterized by impaired glutamatergic signaling, such as depression and cognitive disorders.
In clinical studies, ORG-26576 demonstrated improvements in cognitive function and mood stabilization, suggesting its potential as a therapeutic agent for enhancing executive functioning and processing speed . The mechanism underlying its action includes modulation of ion flow through AMPA receptors, leading to enhanced neuronal excitability and synaptic plasticity .
The physical properties of ORG-26576 include its solubility profile, melting point, and stability under various conditions. While specific data on these properties may vary based on synthesis methods, general characteristics include:
Chemical properties include reactivity towards electrophiles or nucleophiles due to functional groups present in its structure, which can be important for further derivatization or formulation .
ORG-26576 has been primarily investigated for its potential applications in treating major depressive disorder and attention deficit hyperactivity disorder. Clinical trials have shown promising results regarding its safety profile and efficacy in improving symptoms associated with these conditions.
Furthermore, ongoing research into allosteric modulators like ORG-26576 continues to explore their roles in enhancing cognitive function, offering new avenues for treating neurodegenerative diseases and cognitive impairments . The ability to selectively modulate receptor activity positions compounds like ORG-26576 as important candidates in drug development aimed at improving mental health outcomes.
ORG-26576 (chemical name: (9aS)-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one) belongs to the benzamide structural class of ampakines, characterized by a tricyclic scaffold with a chiral center at position 9aS. This configuration enables stereoselective interactions with the allosteric binding site on AMPA receptors [2] [6] [9]. Unlike direct agonists, ORG-26576 potentiates glutamate-driven ion flux by reducing receptor desensitization and deactivation kinetics. Specifically, it prolongs the open-channel state by 2.3-fold and decelerates desensitization by 3.1-fold, thereby enhancing synaptic depolarization without inducing excitotoxicity [3] [9].
The compound's modulation elevates brain-derived neurotrophic factor (BDNF) transcription, particularly for exons I and IV in the hippocampus during neuronal activation. This is mechanistically linked to increased intracellular calcium influx through potentiated AMPA receptors, which activates calcium-dependent BDNF promoters [7] [8]. In vivo autoradiography with 14C-2-deoxyglucose in mice confirms that ORG-26576 (1–10 mg/kg) enhances glucose utilization in plasticity-relevant regions like the dentate gyrus (+28%), CA3 hippocampus (+24%), and cingulate cortex (+19%) [3].
ORG-26576 represents an evolution from earlier ampakines, exhibiting distinct pharmacodynamic properties:
Table 1: Comparative Analysis of ORG-26576 with Prototypical AMPA PAMs
Property | Class I (CX516) | Class II (MDI-222) | ORG-26576 |
---|---|---|---|
Structural Family | Benzoylpiperidine | Biarylpropylsulfonamide | Benzamide |
Potency (EC₅₀) | >100 µM | 1–5 µM | 8–16 µM |
Receptor Kinetics Modulation | Weak desensitization inhibitor | Strong desensitization/deactivation inhibitor | Moderate desensitization/deactivation inhibitor |
BDNF Induction | Minimal | Robust | Region-selective (hippocampus-predominant) |
Synaptic Half-life | <200 ms | >500 ms | ~350 ms |
Functionally, ORG-26576 displays 10–30-fold greater potency than CX516 in hippocampal slice electrophysiology. Unlike MDI-222-derived compounds (e.g., LY404187), which bind at the dimer interface of AMPA receptor subunits, ORG-26576 interacts with the ligand-binding domain (LBD) dimers, inducing distinct conformational stabilization. This allows intermediate-duration potentiation suitable for cognitive enhancement without prolonged receptor internalization [3] [9].
ORG-26576 demonstrates preferential activity toward heteromeric AMPA receptor assemblies (GluA1/A2 and GluA2/A3) over homomeric configurations (GluA1 or GluA3). In primary rat hippocampal neurons:
This subunit dependence arises from allosteric binding sites requiring specific interactions between GluA2-LBD and adjacent subunits. Autoradiographic studies in mice using the AMPA receptor antagonist [³H]NBQX show that ORG-26576 (10 mg/kg) increases receptor occupancy in regions rich in GluA2-containing receptors (e.g., anteroventral thalamus, +32%; CA3 hippocampus, +24%), but not in GluA1-dominant areas like the substantia nigra [3].
Table 2: ORG-26576 Selectivity Across Ionotropic and Metabotropic Glutamate Receptors
Receptor Type | Subtype | Activity of ORG-26576 | Experimental Model |
---|---|---|---|
AMPA | GluA1/A2 heteromer | ✔️ (EC₅₀: 8.2 µM) | Rat hippocampal neurons |
GluA1 homomer | ▢ (Weak potentiation) | Oocyte expression | |
NMDA | GluN1/GluN2A | ✘ | Radioligand binding |
Kainate | GluK1/GluK2 | ✘ | Cortical neuron patches |
mGluR | Group I–III | ✘ | Calcium flux assay |
Other CNS Targets | 60+ receptors/channels | ✘ (at 10 µM) | Broad screening panel |
Radioligand binding assays confirm ORG-26576 lacks appreciable affinity (IC₅₀ > 30 µM) for NMDA receptors (tested with [³H]MK-801), kainate receptors ([³H]kainic acid), and all mGluR subtypes. In functional assays, 10 µM ORG-26576:
Cross-reactivity screening against >60 molecular targets (GPCRs, ion channels, kinases) further validates its selectivity. No significant modulation was observed at dopaminergic D₂, serotonergic 5-HT₂A, or GABAergic receptors, supporting a clean AMPA-specific pharmacodynamic profile [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: